molecular formula C17H25ClN2O3 B2522749 Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate CAS No. 2411300-67-7

Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate

Cat. No. B2522749
CAS RN: 2411300-67-7
M. Wt: 340.85
InChI Key: NRZFGOSOROJYAH-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate exerts its effects by inhibiting the activity of various enzymes such as protein tyrosine phosphatases and protein kinase C. It also inhibits the growth of various cancer cell lines and induces apoptosis in these cells.
Biochemical and Physiological Effects:
Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate has been shown to have various biochemical and physiological effects. It inhibits the activity of protein tyrosine phosphatases and protein kinase C, which are involved in various signaling pathways. It also induces apoptosis in cancer cells and inhibits their growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate in lab experiments is its ability to inhibit the activity of specific enzymes such as protein tyrosine phosphatases and protein kinase C. This allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of using this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate. One direction is to study its effects on other signaling pathways and enzymes. Another direction is to develop more specific inhibitors of protein tyrosine phosphatases and protein kinase C based on the structure of Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate. Finally, it may be possible to use this compound as a therapeutic agent for certain types of cancer.

Synthesis Methods

Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate can be synthesized using various methods. One of the methods involves the reaction of 2-chloroacetyl chloride with N-tert-butyl-N-(2-hydroxyethyl)carbamate in the presence of a base such as triethylamine. The resulting product is then reacted with 2-ethylphenylamine to yield Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate.

Scientific Research Applications

Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate has been widely used in scientific research as a tool to study various biological processes. It has been used to study the role of protein tyrosine phosphatases in insulin signaling, the role of protein kinase C in the regulation of gene expression, and the effects of various compounds on cell growth and differentiation.

properties

IUPAC Name

tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-5-12-8-6-7-9-13(12)14(11-19-15(21)10-18)20-16(22)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZFGOSOROJYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CNC(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(2-chloroacetamido)-1-(2-ethylphenyl)ethyl]carbamate

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